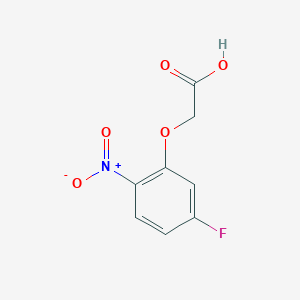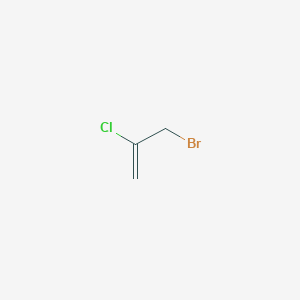
3-Bromo-2-chloroprop-1-ene
Vue d'ensemble
Description
3-Bromo-2-chloroprop-1-ene is a useful research compound. Its molecular formula is C3H4BrCl and its molecular weight is 155.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36182. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organolithium Reagent Synthesis
3-Chloro-1-lithiopropene can be generated from 1-bromo-3-chloropropene using t-BuLi. This reagent, although unstable, can react with alkylboronic esters to produce rearrangement products, which upon oxidation yield 3-alkylprop-1-en-3-ols. This synthesis is applicable for a wide range of alkyl groups, demonstrating the versatility of organoborane chemistry (Smith, Elliott, & Jones, 2013).
Carbonyl Propargylation and Allenylation
3-Bromoprop-1-yne, a derivative of 3-Bromo-2-chloroprop-1-ene, can be used in carbonyl propargylation with tin(II) chloride and tetrabutylammonium bromide in water. This process produces 1-substituted but-3-yn-1-ols, while its chloro analog causes carbonyl allenylation, leading to the formation of 1-substituted buta-2,3-dien-1-ols (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).
Alkylation of Aromatic Hydrocarbons
2-Bromo-2-phenyl-gem-dichlorocyclopropane can be used for the alkylation of aromatic hydrocarbons. This process yields 2-aryl-3-phenyl-1,1-dichloroprop-1-enes, with the product yield dependent on the substituents in the aromatic ring. The reaction efficiency is enhanced under microwave irradiation compared to thermal heating (Kurbankulieva, Kazakova, Spirikhin, & Zlotskii, 2013).
Organometalloidal Complexes
3-Chloroprop-1-ene reacts with various metal complexes to form σ- and π-silylallyl complexes of metals like Mn, Fe, Co, Ni, Mo, Pd, and W. This involves salt elimination and oxidative addition reactions, offering insights into the preparation of silylallyl substituted compounds (Pannell, Lappert, & Stanley, 1976).
Photodissociation Studies
The photodissociation of 1-bromo-3-chloropropane reveals insights into molecular dynamics. The study of bromine fragments produced via C-Br bond dissociation provides details on the dynamics of molecules with multiple chromophores (Wei, Wang, Zheng, Zhao, & Zhang, 2008).
Quantum-Chemical Kinetic Study
The thermal decomposition of 1-bromo-3-chloropropane has been investigated through quantum-chemical calculations. Understanding the molecular properties and reaction rates provides essential data for chemical reaction modeling (Bracco, Tucceri, Badenes, & Cobos, 2022).
Mécanisme D'action
Target of Action
3-Bromo-2-chloroprop-1-ene is a halogenated alkene, and its primary targets are likely to be biological macromolecules such as proteins and nucleic acids . The compound can interact with these targets through various chemical reactions, potentially altering their structure and function.
Mode of Action
For instance, it could participate in addition reactions with biological nucleophiles, such as the amino groups of proteins or the hydroxyl groups of nucleic acids . This could result in the formation of covalent bonds, potentially altering the structure and function of these macromolecules.
Biochemical Pathways
For example, if it reacts with enzymes, it could inhibit their activity, disrupting the biochemical pathways they are involved in .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be readily absorbed and distributed throughout the body . Its metabolism could involve reactions with cellular nucleophiles, potentially leading to the formation of metabolites with different properties .
Result of Action
Its potential reactivity with biological macromolecules could lead to a variety of effects, depending on the specific targets and the nature of the resulting modifications . For example, it could cause protein dysfunction, DNA damage, or other cellular disturbances.
Action Environment
Environmental factors could influence the action, efficacy, and stability of this compound. For instance, its reactivity could be affected by the pH and temperature of its environment . Additionally, the presence of other reactive species could influence its behavior, potentially leading to the formation of different products .
Propriétés
IUPAC Name |
3-bromo-2-chloroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl/c1-3(5)2-4/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPXMSOHAQNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284192 | |
| Record name | 3-bromo-2-chloroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4860-96-2 | |
| Record name | NSC36182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-chloroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-chloroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


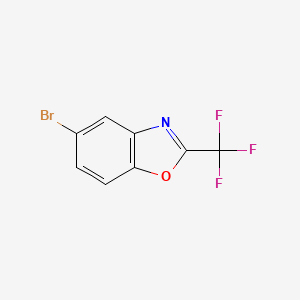
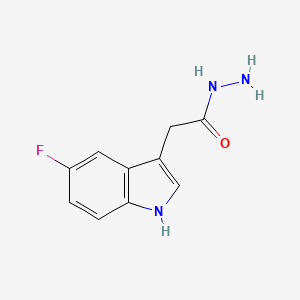

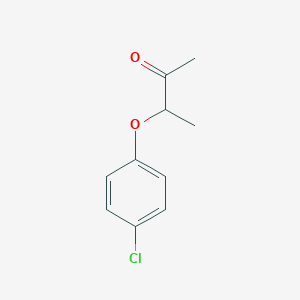

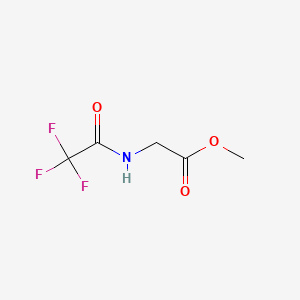
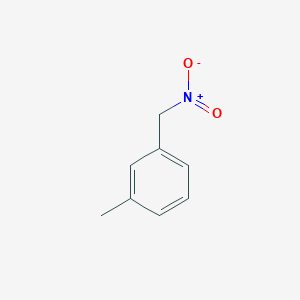

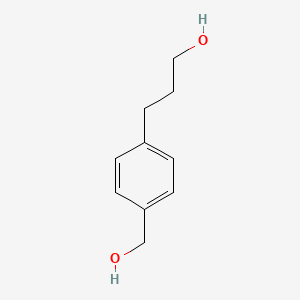
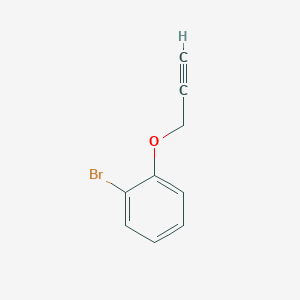

![(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)

